molecular formula C28H26ClN5O3 B2498734 2-[(2-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223956-38-4

2-[(2-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

货号: B2498734
CAS 编号: 1223956-38-4
分子量: 516
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(2-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C28H26ClN5O3 and its molecular weight is 516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-[(2-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic derivative belonging to the class of quinazoline and triazole compounds. This article provides a comprehensive overview of its biological activities based on available literature.

Chemical Structure

The structural formula of the compound can be represented as follows:

C23H24ClN5O3\text{C}_{23}\text{H}_{24}\text{Cl}\text{N}_{5}\text{O}_{3}

This structure includes:

  • A triazole ring,
  • A quinazoline core,
  • Substituents that enhance its pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance:

  • In vitro studies have shown that derivatives of quinazoline and triazole can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase.
  • IC50 values for similar compounds have been reported in the range of 1.61 µg/mL to 23.30 mM against different cancer types, suggesting potential efficacy against tumors such as breast cancer and leukemia .

Antimicrobial Activity

Compounds in this class have also demonstrated antimicrobial properties:

  • Bacterial Inhibition : Studies show that quinazoline derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
  • Fungal Activity : Some derivatives have shown effectiveness against fungal strains, indicating a broad spectrum of antimicrobial activity.

Anticonvulsant Effects

Research has indicated that certain quinazoline derivatives possess anticonvulsant properties:

  • Mechanism of Action : These compounds may modulate neurotransmitter systems or ion channels involved in seizure activity. For example, they may enhance GABAergic transmission or inhibit glutamate receptors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to specific structural features:

Structural FeatureImpact on Activity
Presence of ChlorineEnhances lipophilicity and binding affinity to targets
Methyl GroupsIncrease electron density, improving reactivity
Triazole RingCritical for biological activity; involved in receptor binding

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Case Study 1 : A derivative with a similar structure was tested against A-431 human epidermoid carcinoma cells and showed an IC50 value significantly lower than standard chemotherapeutics.
  • Case Study 2 : A compound from the same family was evaluated for its anticonvulsant activity in animal models, demonstrating a marked reduction in seizure frequency.

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing this triazoloquinazoline derivative?

The synthesis typically involves multi-step reactions:

  • Precursor preparation : Reacting a benzylidene-oxopentanoic acid derivative with hydrazine hydrate under reflux to form triazole intermediates .
  • Coupling reactions : Introducing chlorophenyl and methylphenyl substituents via nucleophilic substitution or condensation, using solvents like ethanol or dimethylformamide (DMF) .
  • Final functionalization : Carboxamide formation via reaction with isopropylamine, often catalyzed by benzyltributylammonium bromide . Critical parameters : Temperature (reflux at 80–100°C), solvent choice (polar aprotic solvents for solubility), and catalyst loading (5–10 mol%) significantly influence yield (reported 45–65%) and purity .

Q. How is the compound structurally characterized?

Standard protocols include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.2–8.1 ppm, isopropyl group at δ 1.2–1.4 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at 1680–1720 cm1^{-1} for carbonyl groups (dioxo and carboxamide) .
  • Mass Spectrometry (MS) : Molecular ion peaks aligned with the theoretical molecular weight (~500–550 g/mol) .

Q. What preliminary biological activities are reported for similar triazoloquinazoline derivatives?

Structural analogs exhibit:

  • Anticancer activity : IC50_{50} values of 2–10 µM in breast cancer cell lines (MCF-7) via kinase inhibition .
  • Antimicrobial effects : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory potential : COX-2 inhibition (60–75% at 50 µM) in vitro .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Contradictions in reported yields (e.g., 45% vs. 65%) may arise from:

  • Solvent purity : DMF with <50 ppm water content improves carboxamide coupling efficiency .
  • Catalyst alternatives : Replacing benzyltributylammonium bromide with phase-transfer catalysts like tetrabutylammonium iodide increases reaction rates by 20% .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours, achieving 70% yield in pilot studies .

Q. How to resolve conflicting data on biological target specificity?

Discrepancies in kinase inhibition profiles (e.g., EGFR vs. VEGFR) can be addressed via:

  • Computational docking : Molecular dynamics simulations (AMBER/CHARMM) to predict binding affinities .
  • Enzymatic assays : Parallel testing against purified kinase panels (e.g., Eurofins KinaseProfiler™) to validate selectivity .
  • Structure-Activity Relationship (SAR) : Modifying the chlorophenyl group to a fluorophenyl substituent reduces off-target binding by 40% .

Q. What experimental designs are recommended for mechanistic studies?

To elucidate the mode of action:

  • Cellular thermal shift assays (CETSA) : Identify target engagement by measuring protein stability shifts post-treatment .
  • Metabolomics profiling : LC-MS/MS to track ATP depletion or ROS generation in treated cells .
  • In vivo efficacy models : Xenograft studies in immunodeficient mice (e.g., BALB/c nude) with pharmacokinetic monitoring (plasma t1/2_{1/2} ~4–6 hours) .

Q. How to design SAR studies for improved potency?

Key structural modifications to explore:

  • Substituent effects : Replace the isopropyl carboxamide with cyclopropyl or tert-butyl groups to enhance lipophilicity (clogP 2.5 → 3.8) .
  • Heterocycle variations : Substitute the triazole ring with pyrazole or imidazole to alter π-π stacking interactions .
  • Bioisosteric replacements : Exchange the chlorophenyl group with a trifluoromethyl analog to improve metabolic stability .

Q. Methodological Notes

  • Contradiction mitigation : Use orthogonal analytical methods (e.g., HPLC-MS alongside NMR) to confirm purity when yields vary .
  • Advanced characterization : X-ray crystallography or cryo-EM for unresolved structural ambiguities (e.g., triazole-quinazoline ring conformation) .

属性

IUPAC Name

2-[(2-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClN5O3/c1-17(2)30-25(35)20-12-13-22-24(14-20)34-27(32(26(22)36)15-19-10-8-18(3)9-11-19)31-33(28(34)37)16-21-6-4-5-7-23(21)29/h4-14,17H,15-16H2,1-3H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMUMTDPJVRQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N4C2=NN(C4=O)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。